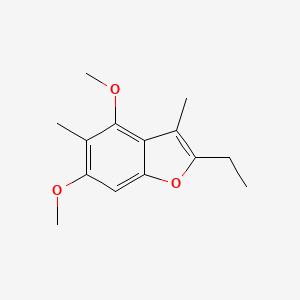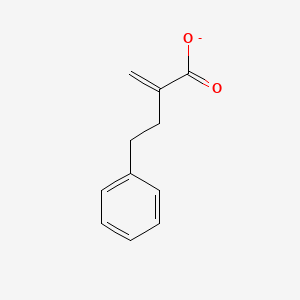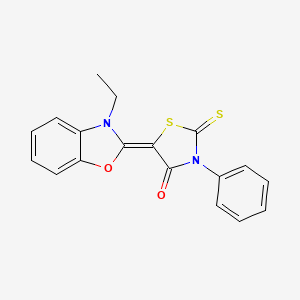
(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, including a methylthio group attached to the pyrrolidine ring, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methylthiol.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of cyclization reactions.
Introduction of Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrrolidine derivatives.
科学的研究の応用
(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and its derivatives.
Thiomethyl Compounds: Compounds containing the methylthio group, such as methylthioacetic acid.
Uniqueness
(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the methylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H13NO2S |
|---|---|
分子量 |
175.25 g/mol |
IUPAC名 |
methyl (2S,4R)-4-methylsulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)6-3-5(11-2)4-8-6/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChIキー |
XXYXGWVHQVVZJR-RITPCOANSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H](CN1)SC |
正規SMILES |
COC(=O)C1CC(CN1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
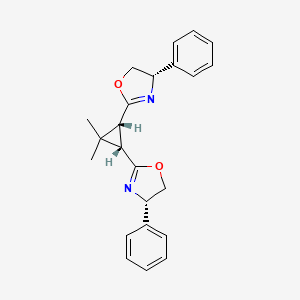
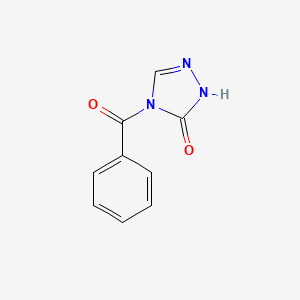
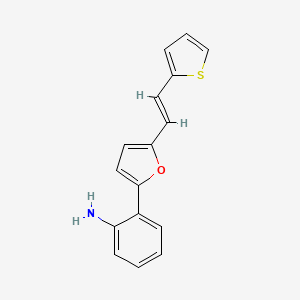
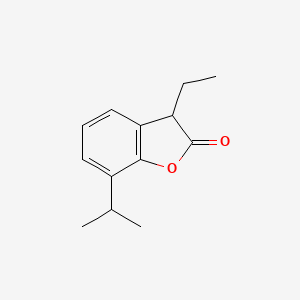

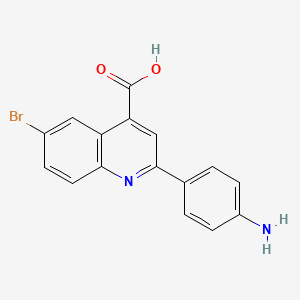

![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
